molecular formula C7H13NO2 B14914271 2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol

2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol

Cat. No.: B14914271
M. Wt: 143.18 g/mol
InChI Key: LWYFANJRJTWTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxa-5-azabicyclo[221]hept-5-yl)ethanol is a bicyclic compound that features a unique structure combining an oxygen and nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The reaction conditions would need to be optimized for large-scale production, including temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex bicyclic structures and can be used in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5-azabicyclo[2.2.1]heptane:

    7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: Another bicyclic structure used in green synthesis and screened for biological activity.

Uniqueness

2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol is unique due to its specific combination of oxygen and nitrogen atoms within the bicyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanol

InChI

InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2

InChI Key

LWYFANJRJTWTJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CO2)CCO

Origin of Product

United States

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